molecular formula C14H12O B2506973 Naphtho[2,1-b]furan, 1,2-dimethyl- CAS No. 129812-23-3

Naphtho[2,1-b]furan, 1,2-dimethyl-

Cat. No.: B2506973
CAS No.: 129812-23-3
M. Wt: 196.249
InChI Key: YHYOQUQINUTULF-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan, 1,2-dimethyl- is a heterocyclic aromatic compound with a fused ring structure consisting of a naphthalene ring and a furan ring.

Biochemical Analysis

Biochemical Properties

Naphtho[2,1-b]furan, 1,2-dimethyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids, potentially leading to various biological effects .

Cellular Effects

Naphtho[2,1-b]furan, 1,2-dimethyl- has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By modulating NF-κB activity, Naphtho[2,1-b]furan, 1,2-dimethyl- can impact inflammatory responses and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Naphtho[2,1-b]furan, 1,2-dimethyl- involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can result in altered phosphorylation states of proteins, affecting various signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphtho[2,1-b]furan, 1,2-dimethyl- have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Naphtho[2,1-b]furan, 1,2-dimethyl- is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan, 1,2-dimethyl- typically involves the condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone, followed by cyclization . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring .

Industrial Production Methods

Industrial production methods for Naphtho[2,1-b]furan, 1,2-dimethyl- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan, 1,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .

Scientific Research Applications

Naphtho[2,1-b]furan, 1,2-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan, 1,2-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1,2-dimethylbenzo[e][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYOQUQINUTULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880810
Record name naphtho[2,1-b]furan, 1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129812-23-3
Record name naphtho[2,1-b]furan, 1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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